2-Chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride
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Overview
Description
2-Chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with a chlorine atom at the 2-position and a hydrochloride salt form. Pyridine derivatives are widely studied in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Attachment to Pyridine Ring: The pyrrolidine ring is then attached to the pyridine ring through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-Chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: A selective androgen receptor modulator with a similar pyrrolidine ring structure.
2,4-Dichloropyridine: A related pyridine derivative with two chlorine atoms, used in various organic syntheses.
Uniqueness
2-Chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H12Cl2N2 |
---|---|
Molecular Weight |
219.11 g/mol |
IUPAC Name |
2-chloro-4-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-9-5-7(2-4-12-9)8-1-3-11-6-8;/h2,4-5,8,11H,1,3,6H2;1H |
InChI Key |
UXHCKCSFGWVKOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=NC=C2)Cl.Cl |
Origin of Product |
United States |
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